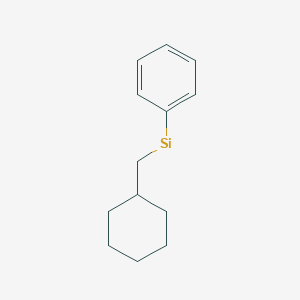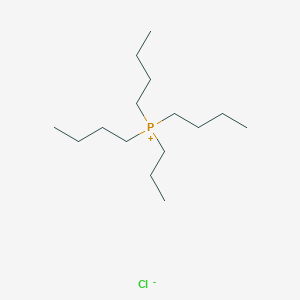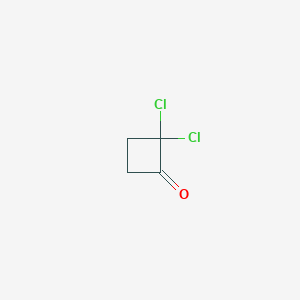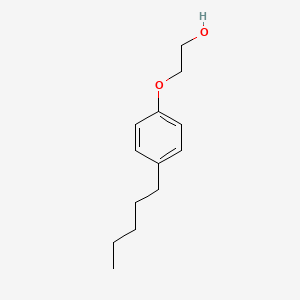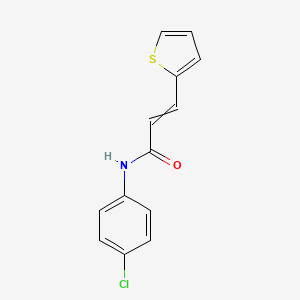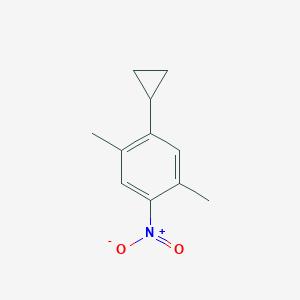
1-Cyclopropyl-2,5-dimethyl-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-2,5-dimethyl-4-nitrobenzene is an aromatic compound characterized by a benzene ring substituted with a cyclopropyl group, two methyl groups, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2,5-dimethyl-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-Cyclopropyl-2,5-dimethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopropyl-2,5-dimethyl-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Reduction: The major product formed is 1-Cyclopropyl-2,5-dimethyl-4-aminobenzene.
Substitution: Depending on the nucleophile used, various substituted derivatives of 1-Cyclopropyl-2,5-dimethylbenzene can be obtained.
Applications De Recherche Scientifique
1-Cyclopropyl-2,5-dimethyl-4-nitrobenzene has several applications in scientific research:
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into the pharmacological properties of its derivatives could lead to the development of new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-2,5-dimethyl-4-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack, facilitating various substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethyl-1-nitrobenzene: Similar in structure but lacks the cyclopropyl group.
1,3-Dimethyl-4-nitrobenzene: Another similar compound with different positions of the methyl groups.
Uniqueness
1-Cyclopropyl-2,5-dimethyl-4-nitrobenzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties to the molecule
Propriétés
Numéro CAS |
64545-69-3 |
|---|---|
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
1-cyclopropyl-2,5-dimethyl-4-nitrobenzene |
InChI |
InChI=1S/C11H13NO2/c1-7-6-11(12(13)14)8(2)5-10(7)9-3-4-9/h5-6,9H,3-4H2,1-2H3 |
Clé InChI |
BORCHSMUIRNALD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1[N+](=O)[O-])C)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


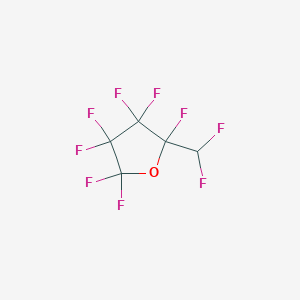
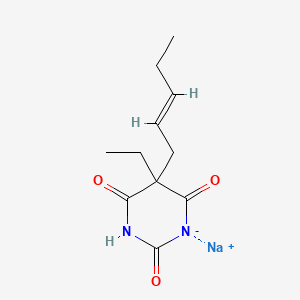
![2-Phenyl-5-{2-[4-(2-phenylethenyl)phenyl]ethenyl}-1,3,4-oxadiazole](/img/structure/B14488006.png)
![2,2'-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14488009.png)

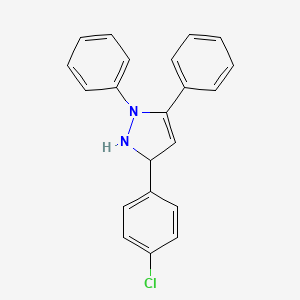
![4-Anilino-3-[(2-nitrophenyl)sulfanyl]pent-3-en-2-one](/img/structure/B14488029.png)
